molecular formula C17H10N2O3 B3060648 3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione CAS No. 61424-77-9

3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione

Cat. No. B3060648
CAS RN: 61424-77-9
M. Wt: 290.27 g/mol
InChI Key: CEQLQKIAEAFNEV-UHFFFAOYSA-N
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Description

“3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione” is a complex organic compound that belongs to the class of fused heterocyclic systems . Compounds of this class exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

The synthesis of similar compounds involves the use of 5-acetyl-4-aminopyrimidines, which when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves various functional groups. The presence of a pyrimidine nucleus at 2,3-positions with hydrophobic groups, 4-chlorophenyl or 4-bromophenyl at 5-position, and more hydrophobic groups (=NH-4, –N=CHPh-3; =NH-4, –NMe-3) significantly affects their antitumor activity .

Scientific Research Applications

Anticancer Activities

This compound has been evaluated as a potential cytotoxic agent. The cytotoxic activities of the target compounds were evaluated against four cancer cell lines MCF-7, HCT-116, HepG-2, and A549 in comparison with vinblastine and colchicine as reference drugs . The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent .

Molecular Docking

Molecular docking studies have been conducted to explore the structure–activity relationship of 4H-chromenes with modification at the 2-,4- or 7-position, and fused pyrimidine ring at 2,3-position . These studies help in understanding how the compound interacts with biological targets.

Antimicrobial Activity

The compound has shown antimicrobial activity. Chromene derivatives, which include this compound, have been reported to have antimicrobial properties .

Anti-inflammatory and Analgesic Activity

Chromene derivatives, including this compound, have been reported to have anti-inflammatory and analgesic properties .

Antitubercular Activity

The compound has been evaluated for its in vitro antitubercular activity against Mycobacterium tuberculosis H 37 Rv .

Apoptosis Induction

Mechanistic investigations of similar compounds have revealed their ability to induce cell cycle arrest and apoptosis in HepG2 cells .

Antiproliferative Activity

Compounds of this class exhibit antiproliferative activities . This makes them potential candidates for the development of new drugs for the treatment of various types of cancer.

Synthesis of New Derivatives

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . This opens up possibilities for the development of new compounds with potentially improved properties.

Mechanism of Action

While the exact mechanism of action for “3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione” is not specified, compounds of the pyrido[2,3-d]pyrimidines class are known to inhibit various biological targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Future Directions

The future directions for research on “3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione” and similar compounds could involve further exploration of their chemical properties and biological activity. This could include the development of new synthesis methods, investigation of their mechanism of action, and evaluation of their potential as therapeutic agents .

properties

IUPAC Name

3-phenylchromeno[2,3-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c20-15-12-8-4-5-9-14(12)22-16-13(15)10-19(17(21)18-16)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQLQKIAEAFNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C(=O)C4=CC=CC=C4OC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363260
Record name 7B-056
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61424-77-9
Record name 3-Phenyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,5(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61424-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7B-056
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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